An In-Depth Technical Guide to the Physical Properties of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
An In-Depth Technical Guide to the Physical Properties of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
Abstract
(R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, also known as (R)-(+)-Glyceraldehyde acetonide, is a pivotal chiral building block in modern asymmetric synthesis. As a derivative of glyceraldehyde, its stereochemically defined center is masked by a robust dioxolane protecting group, rendering it an indispensable synthon for constructing complex, enantiomerically pure molecules.[1][] This guide provides a comprehensive examination of its core physical properties, offering not just empirical data but also the underlying methodologies for their validation. For professionals in drug development, where stereochemistry dictates efficacy and safety, a profound understanding of this molecule's characteristics is paramount for its effective application, particularly in the synthesis of L-nucleoside analogues for antiviral and anticancer therapies.[] This document serves as a technical resource, detailing the physicochemical and spectroscopic profiles, standardized measurement protocols, and critical handling information for this versatile intermediate.
Introduction: The Strategic Importance of a Chiral Synthon
In the landscape of pharmaceutical development, the synthesis of single-enantiomer drugs is the prevailing standard. Chiral synthons, or "chiral building blocks," are the foundational elements that enable the efficient and stereocontrolled construction of these complex active pharmaceutical ingredients (APIs). (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde (CAS No. 15186-48-8) is a preeminent example of such a synthon.[3][4]
Its molecular architecture features a chiral center at the C4 position of the dioxolane ring, the configuration of which is critical for directing the stereochemical outcome of downstream reactions. The isopropylidene ketal (acetonide) serves as an effective protecting group for the vicinal diol of the original glyceraldehyde, providing stability and preventing unwanted side reactions.[] This combination of a reactive aldehyde functionality and a protected, stereodefined core makes it a highly sought-after intermediate. A notable application is its role as a key intermediate in the synthesis of Gemcitabine, a potent anti-tumor drug used in the treatment of various cancers.[5] Its utility extends to a wide array of stereoselective transformations, including Henry and Aldol condensations, olefinations, and the synthesis of highly functionalized chiral aziridines.
Core Physicochemical Properties
The physical properties of a synthetic intermediate are critical determinants of its handling, reaction conditions, and purification procedures. The data presented below have been consolidated from reliable chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 15186-48-8 | [3][6] |
| Molecular Formula | C₆H₁₀O₃ | [3][4] |
| Molecular Weight | 130.14 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [][5] |
| Boiling Point | 139 °C (at 760 mmHg) | [6] |
| Density | 1.045 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.454 | [6] |
| Specific Optical Rotation ([α]²²/D) | +53.8° (c = 2 in CHCl₃) | [6] |
| Flash Point | 62 °C (143.6 °F) - Closed Cup | [4] |
Spectroscopic Profile
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of organic compounds. While a comprehensive, publicly available dataset of experimental spectra for this specific compound is limited, this section outlines the expected spectral characteristics based on its known structure and data from the NIST Chemistry WebBook.[7]
Nuclear Magnetic Resonance (¹H and ¹³C NMR)
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¹H NMR (Proton NMR): The proton spectrum is expected to be characteristic and well-resolved. Key expected signals include:
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A singlet for the aldehydic proton (-CHO) in the downfield region (δ 9.5-9.7 ppm).
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A multiplet for the proton at the chiral center (C4-H) around δ 4.3-4.5 ppm.
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Two diastereotopic protons on the C5 methylene group (-OCH₂-), appearing as multiplets between δ 4.0 and 4.3 ppm.
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Two distinct singlets for the diastereotopic methyl protons of the isopropylidene group around δ 1.3-1.5 ppm.
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¹³C NMR (Carbon NMR): The carbon spectrum will complement the proton data for unambiguous structural verification.
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The aldehydic carbon should appear significantly downfield (~200-202 ppm).
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The quaternary carbon of the acetonide (C2) is expected around 110-112 ppm.
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The chiral C4 carbon and the C5 methylene carbon should resonate in the ether region (δ 75-80 ppm and δ 65-68 ppm, respectively).
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The two methyl carbons of the acetonide will appear in the aliphatic region (~25-27 ppm).
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Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present.
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A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹ .
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A pair of weaker bands corresponding to the aldehyde C-H stretch should be visible around 2720 cm⁻¹ and 2820 cm⁻¹ .
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Strong C-O stretching bands associated with the dioxolane ring will dominate the fingerprint region, typically between 1050-1250 cm⁻¹ .
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Aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹ .
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 130. A prominent fragment would be the loss of a methyl group (M-15) resulting in a peak at m/z = 115 . Another characteristic fragmentation pathway would involve the loss of the aldehyde group (M-29) to give a peak at m/z = 101 . The base peak is often observed at m/z = 43 , corresponding to the acetyl cation [CH₃CO]⁺. The NIST WebBook confirms that mass spectrum data is available for this compound.[7]
Experimental Methodologies for Physical Property Determination
To ensure scientific integrity, the values listed in Section 2.0 must be verifiable through standardized, self-validating protocols. The following section details the methodologies for determining key physical properties.
Boiling Point Determination via Capillary Method
The choice of the capillary method is dictated by its efficiency for small sample volumes, a common scenario in research and development. It relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the applied atmospheric pressure.
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Preparation: Place approximately 0.5-1 mL of the aldehyde into a small test tube. Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
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Apparatus Setup: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
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Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a Thiele tube) to ensure uniform heat distribution.
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Observation (Heating Phase): Heat the bath gently. As the temperature approaches the boiling point, air trapped in the capillary will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip as the sample's vapor displaces the remaining air.
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Observation (Cooling Phase): Remove the heat source and allow the apparatus to cool slowly.
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Measurement: The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube. At this point, the external pressure equals the vapor pressure inside the capillary.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 3. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 15186-48-8 [sigmaaldrich.com]
- 7. 1,3-Dioxolane-4-carboxaldehyde, 2,2-dimethyl-, (R)- [webbook.nist.gov]
